molecular formula C5H5NOS B13027373 4-Aminothiophene-3-carbaldehyde

4-Aminothiophene-3-carbaldehyde

Cat. No.: B13027373
M. Wt: 127.17 g/mol
InChI Key: ZVNOZWSBCGGUAX-UHFFFAOYSA-N
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Description

4-Aminothiophene-3-carbaldehyde is a heterocyclic compound that features a thiophene ring substituted with an amino group at the 4-position and an aldehyde group at the 3-position. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry due to their unique structural and electronic properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: One of the common methods for synthesizing 4-Aminothiophene-3-carbaldehyde involves the reaction of vinyl azides with 1,4-dithiane-2,5-diol in the presence of a base such as potassium carbonate (K2CO3) in dimethylformamide (DMF) at 40°C . This method is efficient and eco-friendly, producing the desired product in good yields.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring the availability of high-purity starting materials.

Chemical Reactions Analysis

Types of Reactions: 4-Aminothiophene-3-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid.

    Reduction: The aldehyde group can be reduced to a primary alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.

    Substitution: Various electrophiles can react with the amino group under acidic or basic conditions.

Major Products:

    Oxidation: 4-Aminothiophene-3-carboxylic acid.

    Reduction: 4-Aminothiophene-3-methanol.

    Substitution: Depending on the electrophile, various substituted thiophene derivatives can be formed.

Scientific Research Applications

4-Aminothiophene-3-carbaldehyde has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Aminothiophene-3-carbaldehyde depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes, receptors, or nucleic acids. The presence of the amino and aldehyde groups allows it to form covalent bonds with biological molecules, potentially inhibiting their function or altering their activity .

Comparison with Similar Compounds

  • 2-Aminothiophene-3-carbaldehyde
  • 4-Aminothiophene-2-carbaldehyde
  • 3-Aminothiophene-2-carbaldehyde

Comparison: 4-Aminothiophene-3-carbaldehyde is unique due to the specific positioning of the amino and aldehyde groups on the thiophene ring. This positioning influences its reactivity and the types of reactions it can undergo. Compared to its isomers, it may exhibit different biological activities and chemical properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C5H5NOS

Molecular Weight

127.17 g/mol

IUPAC Name

4-aminothiophene-3-carbaldehyde

InChI

InChI=1S/C5H5NOS/c6-5-3-8-2-4(5)1-7/h1-3H,6H2

InChI Key

ZVNOZWSBCGGUAX-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CS1)N)C=O

Origin of Product

United States

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